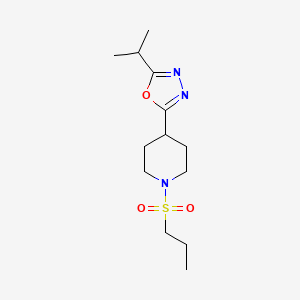
2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C13H23N3O3S and its molecular weight is 301.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The unique structure of this compound, featuring an isopropyl group and a piperidine moiety substituted with a propylsulfonyl group, positions it as a candidate for various medicinal applications.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
- An oxadiazole ring (five-membered ring containing two nitrogen atoms and one oxygen atom)
- An isopropyl group
- A piperidine ring with a propylsulfonyl substituent
This structural configuration allows for potential interactions with various biological targets, making it a subject of interest in drug discovery.
Biological Activities
Compounds containing the oxadiazole moiety are known for their broad spectrum of biological activities. Key findings regarding the biological activity of this compound include:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and A549. The compound's IC50 values were comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
Antimicrobial Activity
The compound also shows potential antimicrobial effects:
- Broad Spectrum : Studies have reported that oxadiazole derivatives possess antibacterial, antifungal, and antiviral properties. For example, compounds with similar structures have been effective against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent studies suggest neuroprotective activities associated with oxadiazole derivatives:
- Mechanism of Action : Molecular docking studies indicate that these compounds may inhibit specific enzymes involved in neurodegenerative processes .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes linked to cancer progression and microbial resistance.
- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors or proteins involved in cellular signaling pathways.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Anticancer Study : A study evaluated the effects of various oxadiazole derivatives on MCF-7 cells and found that modifications in the substituents significantly altered their cytotoxicity profiles.
- Antimicrobial Research : Another study focused on the antimicrobial activity of oxadiazoles against multi-drug resistant strains, demonstrating promising results that warrant further exploration.
特性
IUPAC Name |
2-propan-2-yl-5-(1-propylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3S/c1-4-9-20(17,18)16-7-5-11(6-8-16)13-15-14-12(19-13)10(2)3/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKEJYWOLDILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














